molecular formula C14H20O B11969896 1-(Meta-tolyl)-cycloheptanol CAS No. 75024-30-5

1-(Meta-tolyl)-cycloheptanol

Katalognummer: B11969896
CAS-Nummer: 75024-30-5
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: MKYLGWYNYOPVSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Meta-tolyl)-cycloheptanol is an organic compound characterized by a cycloheptane ring substituted with a hydroxyl group and a meta-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Meta-tolyl)-cycloheptanol can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with meta-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of cycloheptanone, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification through distillation or recrystallization, and quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Meta-tolyl)-cycloheptanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cycloheptane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Cycloheptanone or meta-tolylcycloheptanone.

    Reduction: Meta-tolylcycloheptane.

    Substitution: Meta-tolylcycloheptyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

1-(Meta-tolyl)-cycloheptanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(Meta-tolyl)-cycloheptanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    1-(Para-tolyl)-cycloheptanol: Similar structure but with the tolyl group in the para position.

    1-(Ortho-tolyl)-cycloheptanol: Similar structure but with the tolyl group in the ortho position.

    Cycloheptanol: Lacks the tolyl group, making it less hydrophobic and less sterically hindered.

Uniqueness: 1-(Meta-tolyl)-cycloheptanol is unique due to the position of the tolyl group, which influences its chemical reactivity and physical properties. The meta position provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

75024-30-5

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

1-(3-methylphenyl)cycloheptan-1-ol

InChI

InChI=1S/C14H20O/c1-12-7-6-8-13(11-12)14(15)9-4-2-3-5-10-14/h6-8,11,15H,2-5,9-10H2,1H3

InChI-Schlüssel

MKYLGWYNYOPVSE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2(CCCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.